

An In-depth Technical Guide to the Chemical Structure and Properties of Plinol

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Compound of Interest

Compound Name: *Plinol*

Cat. No.: *B1143882*

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Introduction

"**Plinol**" is a term that refers to a group of four isomeric terpene alcohols. These compounds, designated as **Plinol** A, B, C, and D, are derived from linalool through an ene reaction.^[1] They are monoterpenoids with the chemical formula C₁₀H₁₈O.^{[2][3]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **plinols**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

The core structure of the **plinols** is a cyclopentanol ring substituted with two methyl groups and a prop-1-en-2-yl (isopropenyl) group. The four isomers differ in the stereochemistry of these substituents. The IUPAC name for the general structure is 1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol.^[3]

The specific stereoisomers are:

- **Plinol** A: (1R,2S,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol^[2]
- **Plinol** B: (1R,2S,3S)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol
- **Plinol** C: (1S,2S,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol
- **Plinol** D: (1R,2R,3R)-1,2-dimethyl-3-prop-1-en-2-ylcyclopentan-1-ol^[4]

The natural **plinol** isolated from camphor oil has been identified as **Plinol D**.^[1]

Physicochemical Properties

The isomeric nature of **plinols** results in distinct physical and chemical properties. A summary of key quantitative data is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	^[2] ^[3]
Molecular Weight	154.25 g/mol	^[3]
Boiling Point	183-184 °C	^[5]
Specific Gravity	0.942 - 0.953 @ 20°C	^[5]
Refractive Index	1.4694 - 1.4714 @ 20°C	^[5]
Water Solubility	1.482 g/L @ 23.5°C	^[6]

Experimental Protocols

Synthesis of **Plinols**

A general method for the preparation of **plinols** involves the stereoselective synthesis of a key intermediate, a keto alcohol, from methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate.^[1] This process involves the cleavage of the cyclopropane ring. The resulting keto alcohol can then be converted to **Plinol A** and **C**.^[1] **Plinols A, B, C, and D** can also be derived from linalool via an ene reaction.^[1]

Identification and Characterization

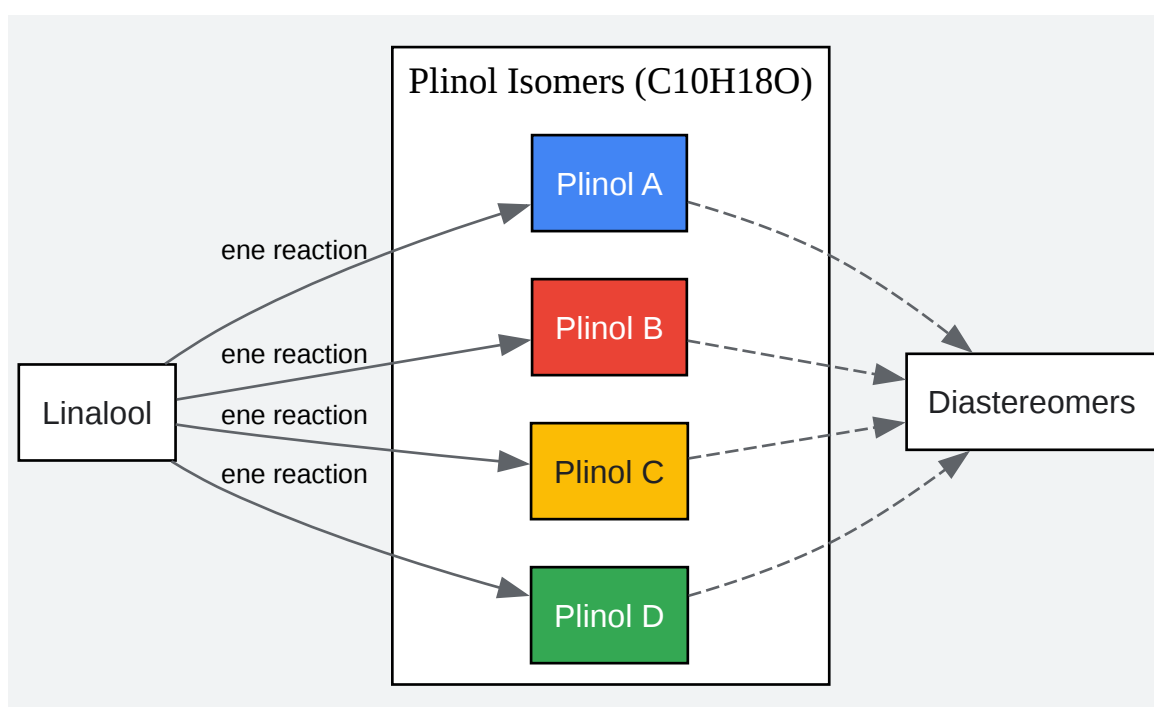
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of **plinol** isomers and other monoterpenoids.^[7]^[8]^[9]

- **Sample Preparation:** For GC-MS analysis, plant material containing **plinols** is typically subjected to solvent extraction, followed by derivatization to increase the volatility of the compounds.^[8]

- GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph, where the different **plinol** isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the specific isomer by comparing it to a spectral library.[9][10][11]

Logical Relationships and Pathways

The following diagram illustrates the relationship between the **plinol** isomers.



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